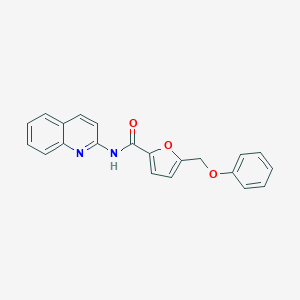
5-(phenoxymethyl)-N-(2-quinolinyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(phenoxymethyl)-N-(2-quinolinyl)-2-furamide, commonly known as PQA, is a chemical compound that has been extensively studied for its potential use in scientific research. PQA is a furamidine derivative that exhibits a broad spectrum of biological activities, including antitumor, antiviral, and antiparasitic properties.
Mecanismo De Acción
The exact mechanism of action of PQA is not fully understood. However, it is believed that PQA exerts its biological effects by binding to DNA and interfering with DNA replication and transcription. This results in the inhibition of cell growth and proliferation, which is thought to be responsible for the antitumor and antiviral properties of PQA.
Biochemical and Physiological Effects:
PQA has been shown to exhibit a number of biochemical and physiological effects. Studies have shown that PQA can induce apoptosis, or programmed cell death, in cancer cells. PQA has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This is thought to be responsible for the antitumor properties of PQA. Additionally, PQA has been shown to exhibit anti-inflammatory effects, which may be beneficial in the treatment of a number of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PQA has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. PQA also exhibits a broad spectrum of biological activities, making it a useful tool for studying a wide range of biological processes. However, there are also some limitations to the use of PQA in laboratory experiments. One of the main limitations is that PQA is highly cytotoxic, which can limit its use in certain experiments. Additionally, PQA has been shown to exhibit some off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for the study of PQA. One area of research that is currently being explored is the use of PQA in combination with other drugs for the treatment of cancer. Studies have shown that PQA can enhance the activity of other antitumor drugs, which may lead to more effective cancer treatments. Additionally, there is ongoing research into the use of PQA for the treatment of parasitic diseases, such as malaria and leishmaniasis. Finally, there is also interest in the development of new derivatives of PQA with improved biological activity and reduced toxicity.
Métodos De Síntesis
The synthesis of PQA involves the reaction of 2-aminobenzonitrile with furfural in the presence of hydrochloric acid. The resulting intermediate is then reacted with phenyl chloroformate to obtain PQA. The synthesis of PQA is relatively simple and can be carried out in a laboratory setting with ease.
Aplicaciones Científicas De Investigación
PQA has been extensively studied for its potential use in scientific research. One of the most promising applications of PQA is in the field of antitumor research. Studies have shown that PQA exhibits potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. PQA has also been shown to exhibit antiviral activity against a number of viruses, including HIV, herpes simplex virus, and cytomegalovirus.
Propiedades
Nombre del producto |
5-(phenoxymethyl)-N-(2-quinolinyl)-2-furamide |
|---|---|
Fórmula molecular |
C21H16N2O3 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
5-(phenoxymethyl)-N-quinolin-2-ylfuran-2-carboxamide |
InChI |
InChI=1S/C21H16N2O3/c24-21(23-20-13-10-15-6-4-5-9-18(15)22-20)19-12-11-17(26-19)14-25-16-7-2-1-3-8-16/h1-13H,14H2,(H,22,23,24) |
Clave InChI |
HYXGATZKHDYURN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NC4=CC=CC=C4C=C3 |
SMILES canónico |
C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzoxazole-5-carboxylate](/img/structure/B270520.png)
![Ethyl 4-{2-chloro-6-[(2-methylbenzoyl)amino]phenyl}-1-piperazinecarboxylate](/img/structure/B270523.png)
![3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid](/img/structure/B270525.png)

![N,N-dimethyl-4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxamide](/img/structure/B270527.png)

![N-[4-(1H-imidazol-1-yl)phenyl]acetamide](/img/structure/B270532.png)
![2-({[1-(Methoxycarbonyl)-1,2,3,4-tetrahydro-6-quinolinyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B270533.png)

![Ethyl {2-methoxy-4-[(quinolin-2-ylcarbonyl)amino]phenyl}carbamate](/img/structure/B270537.png)
![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-7-iodo-4(3H)-quinazolinone](/img/structure/B270538.png)
![(2-{[1-(Methoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B270541.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-fluoro-2-methylphenyl)prolinamide](/img/structure/B270544.png)
![4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid](/img/structure/B270545.png)